molecular formula C23H17ClN2O3 B2761678 N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1357721-25-5

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2761678
CAS No.: 1357721-25-5
M. Wt: 404.85
InChI Key: JAPBZTKLUXYXHK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H17ClN2O3 and its molecular weight is 404.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide and related compounds have shown promising results as potential antimicrobial agents. Studies have synthesized various derivatives exhibiting in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings highlight the potential of these compounds in addressing the growing concern of antimicrobial resistance (Desai, Dodiya, & Shihora, 2011).

Anticancer and Fluorescence Agents

Additionally, the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, incorporating substituted phenyl groups and various carboxamide groups, has been explored for their cytotoxic activity against cancer cell lines and their fluorescent properties. These studies suggest the potential application of these compounds as anticancer agents and fluorescence markers, contributing valuable tools for medical research and diagnostic imaging (Funk et al., 2015).

Synthesis Techniques

Efficient synthesis methods for 1-formyl-1,2-dihydroquinoline derivatives have been developed, showcasing the versatility of these compounds in chemical synthesis and their potential applications in various scientific research fields. These methods involve Lewis acid-catalyzed cyclization of phenyl isocyanides, offering a streamlined approach to producing a wide array of quinoline derivatives (Kobayashi et al., 1995).

Novel Derivatives with Biological Activity

The creation of novel quinoline incorporated 1,3-thiazinan-4-one derivatives has been documented, with some showing excellent antibacterial, antitubercular, and antimalarial activities. This underscores the chemical's versatility and its role in developing new therapeutic agents (Umamatheswari & Sankar, 2017).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPBZTKLUXYXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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